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Compound of Interest

Compound Name: 3-amino-4-octanol

Cat. No.: B1506556

This guide provides a detailed overview of the spectroscopic data for 3-amino-4-octanol, a
crucial building block in various chemical syntheses. Due to the limited availability of published
experimental spectra, this document focuses on predicted data and standardized experimental
protocols applicable to a compound of this nature. The information is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

3-amino-4-octanol is an organic compound with the molecular formula CsH1oaNO.[1][2][3][4] It
possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four
stereoisomers.[5] Key identifiers for this compound are:

o CAS Number: 1001354-72-8[1][2][4][5][6][7]
e Molecular Weight: 145.24 g/mol [1][2][3][4][5]

e InChiKey: AHZILZSKKSPIKM-UHFFFAOY SA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. For 3-amino-4-octanol, both *H and 3C NMR provide critical information for
structural confirmation.
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Predicted *H NMR Data

The predicted *H NMR spectrum of 3-amino-4-octanol in CDCls would exhibit distinct signals
for the different proton environments within the molecule.

Approximate Chemical

Position ) Multiplicity
Shift (6, ppm)

H-1 (CHs) ~0.90 Triplet

H-2 (CH2) ~1.55 Multiplet

H-3 (CH-N) ~2.80 Multiplet

H-4 (CH-0) ~3.60 Multiplet

H-5, H-6, H-7 (CH-2) ~1.30-1.50 Multiplet

H-8 (CH3) ~0.92 Triplet

NH:z Variable Broad Singlet
OH Variable Broad Singlet

Table 1: Predicted *H NMR chemical shifts for 3-amino-4-octanol.[5]

Predicted **C NMR Data

The 3C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering
insight into the carbon skeleton.
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Position Approximate Chemical Shift (8, ppm)
C-1 (CHs) ~10.0
C-2 (CH2) ~25.0
C-3 (CH-N) ~55.0
C-4 (CH-0) ~75.0
C-5 (CH2) ~33.0
C-6 (CH2) ~28.0
C-7 (CH2) ~23.0
C-8 (CHs) ~14.0

Table 2: Predicted 3C NMR chemical shifts for 3-amino-4-octanol.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Functional Group Absorption Range (cm~?) Intensity

O-H Stretch (Alcohol) 3200-3600 Strong, Broad
N-H Stretch (Primary Amine) 3300-3500 (two bands) Medium

C-H Stretch (Alkyl) 2850-2960 Strong

N-H Bend (Primary Amine) 1590-1650 Medium to Strong
C-O Stretch (Secondary

Alcohol) ~1100 Strong

C-N Stretch (Aliphatic Amine) 1020-1250 Medium to Weak

Table 3: Expected IR absorption frequencies for 3-amino-4-octanol.[5]
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. For 3-amino-4-octanol, electrospray ionization (ESI) is
a suitable gentle ionization method.

lon miz (predicted)
[M+H]* 146.15395
[M+NaJ* 168.13589

Table 4: Predicted m/z values for common adducts of 3-amino-4-octanol in mass
spectrometry.[8]

Experimental Protocols

While specific experimental parameters for 3-amino-4-octanol are not widely published, the
following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (General Protocol)

o Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-4-octanol in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs, D20, DMSO-ds) in a standard 5 mm NMR tube.

o Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is usually required due to the lower natural abundance
of 13C.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

IR Spectroscopy (General Protocol)

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~2. A
background spectrum of the salt plates or solvent is recorded and subtracted from the
sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (General Protocol)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote
protonation for positive ion mode ESI.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

o Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
Acquire the mass spectrum over a relevant m/z range.

o Data Analysis: Identify the molecular ion peak (e.g., [M+H]*) to confirm the molecular weight.
Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-amino-4-octanol.

Figure 1: General workflow for the spectroscopic analysis of 3-amino-4-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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